molecular formula C5H8N2O2S3 B2813767 (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione CAS No. 956251-12-0

(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

Cat. No.: B2813767
CAS No.: 956251-12-0
M. Wt: 224.31
InChI Key: OQDQJACCYUHAEF-IUYQGCFVSA-N
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Description

(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione is a heterocyclic compound featuring a thieno[3,4-d][1,3]thiazole core. This compound is notable for its unique structural properties, which include a fused ring system incorporating sulfur and nitrogen atoms. Such structures are often explored for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thioamide and amine derivatives under controlled conditions. For instance, the reaction of a thioamide with an amino acid derivative in the presence of a dehydrating agent can yield the desired thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. Key steps include the precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione is used as a building block for synthesizing more complex molecules.

Biology and Medicine

Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .

Industry

In industry, derivatives of this compound are explored for their use in the development of new materials, such as polymers and coatings, due to their stability and unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar sulfur and nitrogen-containing ring.

    Thiazolidine: Another related compound with a saturated ring structure.

    Thiazolidinone: Known for its biological activities and used in various medicinal chemistry applications.

Uniqueness

(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione stands out due to its fused ring system and the presence of both sulfur and nitrogen atoms, which confer unique chemical reactivity and potential biological activities. Its structural complexity allows for diverse functionalization, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S3/c6-7-3-1-12(8,9)2-4(3)11-5(7)10/h3-4H,1-2,6H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQJACCYUHAEF-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CS1(=O)=O)SC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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